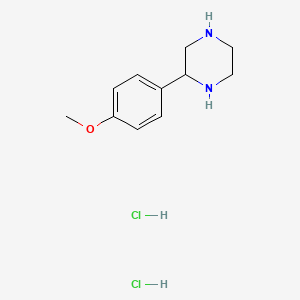

2-(4-Methoxyphenyl)piperazine dihydrochloride

Description

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVPGAKGHWAPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094609-01-3 | |

| Record name | 2-(4-methoxyphenyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)piperazine dihydrochloride can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale chemical reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process . Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxyphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

2-(4-Methoxyphenyl)piperazine dihydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.

Medicine: Investigated for potential therapeutic uses, including its stimulant and euphoric properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenyl)piperazine dihydrochloride involves its interaction with neurotransmitter systems. It is believed to inhibit the reuptake and induce the release of monoamine neurotransmitters such as serotonin and dopamine . This action is similar to that of amphetamines, leading to its stimulant and euphoric effects . The compound’s metabolism and its effects on various molecular targets and pathways have been studied extensively .

Comparaison Avec Des Composés Similaires

Data Table: Key Properties of Selected Piperazine Derivatives

*Calculated based on molecular formula.

Research Findings and Structure-Activity Relationships

- Substituent Position : 1-Substituted phenylpiperazines (e.g., MeOPP, mCPP) are more common in receptor studies, while 2-substituted derivatives may offer unique binding conformations due to steric effects .

- Electron-Donating Groups : Methoxy groups enhance binding to serotonin receptors compared to electron-withdrawing groups (e.g., chloro) .

- Salt Forms : Dihydrochloride salts improve aqueous solubility and bioavailability, critical for in vivo efficacy .

- Therapeutic Diversity : Antihistamines (e.g., hydroxyzine) prioritize bulky substituents for H1 affinity, whereas CNS-targeted compounds (e.g., BMY 7378) optimize piperazine linkage to heterocycles for receptor selectivity .

Notes on Physicochemical Properties

- NMR Shifts : Piperazine dihydrochlorides exhibit deshielded protons (δ ~3.59 ppm) compared to free bases (δ ~2.74 ppm), as seen in piperazine derivatives .

- Mutagenicity Risk : Piperazine dihydrochloride can form N-nitroso compounds in vivo under nitrosating conditions, necessitating careful toxicological evaluation .

Activité Biologique

2-(4-Methoxyphenyl)piperazine dihydrochloride, often referred to as N-(4-methoxyphenyl)piperazine, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

The compound belongs to the piperazine class of molecules, characterized by a piperazine ring substituted with a methoxyphenyl group. Its chemical structure can be represented as follows:

- Chemical Formula: CHClNO

- Molecular Weight: 249.17 g/mol

1. Serotonergic Activity

Research indicates that 2-(4-methoxyphenyl)piperazine exhibits significant affinity for serotonergic receptors, particularly the 5-HT1A and 5-HT7 receptors. A study found that derivatives of this compound demonstrated high affinity towards these receptors, suggesting potential antidepressant-like activity. The most promising derivative showed a Ki value of less than 1 nM for the 5-HT1A receptor, indicating strong binding affinity .

2. Dopaminergic Activity

The compound also acts as a dopaminergic agent, exhibiting blocking activity at striatal dopaminergic receptors. This activity is associated with its potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and other psychotic disorders .

3. Antihypertensive Effects

In experimental models, the compound has demonstrated antihypertensive properties, lowering blood pressure in hypertensive rats and humans. This effect may be linked to its sympatholytic activities, which reduce sympathetic nervous system output .

Biological Activity Overview

The biological activities of 2-(4-methoxyphenyl)piperazine dihydrochloride can be summarized in the following table:

Case Study: Antidepressant-Like Activity

In a study evaluating various derivatives of N-(4-methoxyphenyl)piperazine, it was found that certain compounds exhibited significant antidepressant-like activity in rodent models. The tail suspension test indicated that these compounds were more effective than traditional antidepressants like imipramine at comparable doses (2.5 mg/kg) .

Research on Antihypertensive Properties

A series of experiments conducted on hypertensive rat models demonstrated that administration of the compound led to a significant reduction in systolic blood pressure. These results suggest that the compound could be further explored for its therapeutic potential in managing hypertension .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(4-Methoxyphenyl)piperazine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of the piperazine ring followed by functionalization with a 4-methoxyphenyl group. Key steps include:

- Alkylation : Reacting piperazine with 4-methoxybenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .

- Salt Formation : Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt, enhancing stability and solubility .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%). Monitoring via HPLC or TLC ensures minimal by-products (e.g., unreacted intermediates) .

Q. How is the crystal structure of 2-(4-Methoxyphenyl)piperazine dihydrochloride determined, and what conformational features are critical for its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to resolve the crystal structure. The piperazine ring adopts a chair conformation , stabilized by intramolecular hydrogen bonds between the protonated amine groups and chloride ions. The 4-methoxyphenyl group’s orientation influences π-π stacking interactions, which may affect receptor binding .

Q. What pharmacological targets are commonly associated with 2-(4-Methoxyphenyl)piperazine derivatives, and what assays are used to assess activity?

- Methodological Answer : This compound primarily targets serotonin (5-HT) and dopamine receptors due to structural similarities with known ligands . Assays include:

- Radioligand Binding : Competitive displacement of [³H]ketanserin (5-HT₂₀ receptor) or [³H]SCH-23390 (D₁ receptor) in transfected HEK293 cells .

- Functional Activity : cAMP accumulation or calcium flux assays in vitro to determine agonist/antagonist profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of 2-(4-Methoxyphenyl)piperazine dihydrochloride across different receptor subtypes?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., pH, buffer composition) or receptor isoform expression levels. To address this:

- Standardize Assays : Use identical cell lines (e.g., CHO-K1 for 5-HT₁₀) and buffer systems (e.g., Tris-HCl, pH 7.4) .

- Computational Docking : Compare ligand-receptor binding poses using molecular dynamics simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Ser159 in 5-HT₂₀) .

Q. What strategies are effective in optimizing the synthetic yield of 2-(4-Methoxyphenyl)piperazine dihydrochloride while minimizing by-products?

- Methodological Answer :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency (>80% yield) .

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., N-oxide formation) .

- Stepwise Monitoring : Employ inline FTIR or LC-MS to detect intermediates and adjust reaction times dynamically .

Q. How does the introduction of a methoxy group at the 4-position of the phenyl ring influence the compound’s pharmacokinetic profile compared to other substituents?

- Methodological Answer : The 4-methoxy group increases lipophilicity (logP = 2.1 vs. 1.8 for 4-fluoro analogs), enhancing blood-brain barrier permeability. However, it reduces metabolic stability due to demethylation by CYP450 enzymes. Comparative studies using:

- Microsomal Assays : Measure half-life (t₁/₂) in human liver microsomes (HLM) .

- In Vivo PK : Administer analogs to rodents and quantify plasma concentrations via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.